Home > Products > Screening Compounds P74267 > Substance P (1-9)
Substance P (1-9) - 57468-17-4

Substance P (1-9)

Catalog Number: EVT-242867
CAS Number: 57468-17-4
Molecular Formula: C52H77N15O12
Molecular Weight: 1104.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Substance P (1-9) is the N-terminal fragment of the neuropeptide Substance P, a member of the tachykinin family. It is a nonapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly. Substance P is found in both the central and peripheral nervous systems and is involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction [, , ]. Substance P (1-9) has been studied for its potential role in modulating the activity of Substance P and other tachykinins, as well as for its potential therapeutic applications.

Substance P

Compound Description: Substance P is an undecapeptide belonging to the tachykinin neuropeptide family. It acts as a neurotransmitter and neuromodulator, playing a role in pain transmission, inflammation, and other physiological processes [, , , ].

Relevance: Substance P is the parent peptide from which Substance P (1-9) is derived. Substance P (1-9) encompasses the first nine amino acid residues of Substance P. While Substance P exhibits spasmogenic activity, Substance P (1-9) lacks this property []. This difference in activity highlights the importance of the C-terminal residues in Substance P for its full biological activity.

Neurokinin A

Compound Description: Neurokinin A, another member of the tachykinin family, is also involved in pain transmission and inflammatory responses. It acts through the neurokinin-2 receptor (NK2) [, ].

Substance P Methyl Ester

Compound Description: Substance P Methyl Ester is a synthetic analog of Substance P with modifications at the C-terminus. These modifications can alter its susceptibility to enzymatic degradation and influence its biological activity [].

Relevance: Compared to Substance P (1-9), Substance P Methyl Ester shows a higher affinity for the Substance P receptor, indicating the importance of the C-terminus for receptor binding []. This finding further reinforces the notion that modifications at the C-terminus, where Substance P (1-9) is truncated, significantly influence the interaction with the Substance P receptor.

Eledoisin

Compound Description: Eledoisin is a tachykinin peptide first isolated from the salivary glands of the octopus Eledone moschata. It exhibits potent vasodilatory and hypotensive effects [].

β-Casomorphins

Compound Description: β-Casomorphins are opioid peptides derived from the digestion of casein, a milk protein. They have been shown to inhibit certain enzymes, including angiotensin-converting enzyme (ACE) [].

Relevance: Although structurally distinct from Substance P (1-9), β-Casomorphins are relevant because they, like Substance P and its fragments, interact with enzymes involved in neuropeptide metabolism []. This highlights the complex interplay between various peptides and enzymes in regulating physiological processes. While Substance P and its fragments are primarily associated with tachykinin receptors, the interaction of β-casomorphins with ACE illustrates the broader involvement of peptides in modulating enzymatic activity.

Overview

Substance P (1-9) is a biologically active peptide derived from the larger neuropeptide known as Substance P, which consists of eleven amino acids. This specific fragment, Substance P (1-9), is formed through enzymatic cleavage and plays a significant role in various physiological processes, particularly in the nervous system and immune response. Substance P itself is classified as a neuropeptide within the tachykinin family, primarily known for its involvement in pain transmission, inflammation, and neurogenic inflammation.

Source

Substance P is synthesized from a precursor protein encoded by the TAC1 gene through alternative splicing. It is predominantly found in the central nervous system, peripheral nervous system, and immune cells. The peptide is released from sensory nerve terminals and is associated with inflammatory processes and pain signaling. In vivo studies have shown that Substance P undergoes rapid metabolism, leading to the formation of smaller peptide fragments such as Substance P (1-9) and Substance P (1-7), which retain some biological activity but differ in their receptor interactions and physiological effects .

Classification

Substance P belongs to the tachykinin family of neuropeptides, which includes other members like neurokinin A and neurokinin B. It acts primarily through the neurokinin 1 receptor (NK1R), although it can also interact with other tachykinin receptors (NK2R and NK3R). The classification of Substance P (1-9) as a metabolite indicates its role in modulating the effects of the full-length Substance P through different pathways and receptor interactions .

Synthesis Analysis

Methods

The synthesis of Substance P (1-9) typically employs solid-phase peptide synthesis techniques. For instance, peptides are synthesized using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry on a suitable resin. In this method, amino acids are sequentially added to form the desired peptide chain, followed by deprotection steps to yield the final product.

Technical Details

In one study, the synthesis involved using Rink amide resin for C-terminally amidated peptides. The coupling of amino acids was facilitated by O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) as a coupling agent. After synthesis, high-performance liquid chromatography (HPLC) was used to purify the peptides to over 95% purity . This method ensures high yield and purity essential for biological assays.

Molecular Structure Analysis

Structure

The molecular structure of Substance P (1-9) consists of nine amino acids: Arg-Pro-Lys-Ser-Pro-Gly-Leu-Met-NH2. This sequence retains critical structural features necessary for receptor binding while lacking the C-terminal residues that are essential for full activity at the neurokinin 1 receptor.

Data

The molecular formula for Substance P (1-9) is C₁₁H₁₄N₄O₂S, with a molecular weight of approximately 270.32 g/mol. The presence of an amide group at the C-terminus is crucial for its stability and interaction with receptors .

Chemical Reactions Analysis

Reactions

Substance P (1-9) participates in various biochemical reactions primarily involving receptor binding and signal transduction. Upon binding to the neurokinin 1 receptor, it activates intracellular signaling pathways that lead to calcium mobilization and degranulation in mast cells.

Technical Details

The activation process involves G protein-coupled receptor mechanisms where ligand binding induces conformational changes in the receptor, leading to downstream signaling cascades such as phosphoinositide turnover and cyclic adenosine monophosphate production. This mechanism is critical for mediating pain and inflammatory responses .

Mechanism of Action

Process

The mechanism of action for Substance P (1-9) involves its interaction with neurokinin receptors on target cells. Upon binding to neurokinin 1 receptors, it triggers intracellular signaling pathways that result in various physiological responses including vasodilation, increased vascular permeability, and modulation of immune cell activity.

Data

Research indicates that while Substance P (1-9) has reduced potency compared to full-length Substance P at activating neurokinin 1 receptors, it retains significant biological activity through other receptors like MRGPRX2. This suggests that even truncated forms can influence pain perception and inflammatory processes .

Physical and Chemical Properties Analysis

Physical Properties

Substance P (1-9) is typically presented as a white powder or crystalline solid when synthesized. It is soluble in water and exhibits stability under controlled conditions.

Chemical Properties

The peptide's stability can be affected by environmental factors such as pH and temperature; it is susceptible to degradation by peptidases like neutral endopeptidase. The half-life of Substance P (1-9) varies significantly depending on its environment; it may last longer in plasma compared to tissue fluids due to enzymatic degradation rates .

Applications

Scientific Uses

Substance P (1-9) has several applications in scientific research, particularly in studies related to pain mechanisms, inflammation, and neurobiology. It serves as a valuable tool for understanding nociceptive pathways and developing potential therapeutic agents targeting pain relief.

Additionally, research into its role in immune response modulation has implications for treating conditions characterized by chronic inflammation or pain syndromes. Investigations into its interactions with various receptors continue to provide insights into novel therapeutic strategies for managing pain and inflammatory diseases .

Biosynthesis and Enzymatic Processing of Substance P (1-9)

Proteolytic Cleavage Pathways Generating Substance P (1-9)

Substance P (1-9) is a biologically active nonapeptide fragment (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly) derived from the selective proteolytic processing of full-length Substance P (SP; Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂). The formation of this fragment occurs through enzymatic cleavage at the Gly⁹-Leu¹⁰ bond, primarily mediated by endopeptidases. Matrix metalloproteinase-9 (MMP-9) is a key enzyme responsible for this cleavage, generating SP(1-9) and the dipeptide SP(10-11) [2] [4]. Alternative enzymatic pathways involve neutral endopeptidase (NEP; neprilysin) and angiotensin-converting enzyme (ACE), though these predominantly produce other metabolites like SP(1-7) [1] [2]. The C-terminal amidation of full-length SP protects it from carboxypeptidase activity, directing cleavage toward mid-chain sites and favoring SP(1-9) production [2] [4].

Table 1: Enzymatic Pathways for Substance P (1-9) Generation

EnzymeCleavage SitePrimary Fragment(s)Tissue Localization
MMP-9Gly⁹⁻Leu¹⁰SP(1-9) + SP(10-11)Brain, Inflammatory Sites
ACEMultiple sitesSP(1-7), SP(1-9)*Vascular Endothelium, Plasma
NEPGln⁶⁻Phe⁷, Phe⁷⁻Phe⁸SP(1-6), SP(1-7)Neural Tissue, Kidneys
Endothelin-Converting EnzymePhe⁷⁻Phe⁸SP(1-7)Vascular Endothelium

*Minor product compared to SP(1-7)

Role of Blood-Brain Barrier (BBB)-Associated Peptidases in Fragment Production

The BBB is a critical site for SP metabolism, where endothelial cell-surface peptidases regulate peptide permeability and fragment generation. Bovine Brain Microvessel Endothelial Cells (BBMECs) express ACE, NEP, and MMP-9, which collectively process intact SP into fragments. In vitro studies using BBMEC monolayers show that approximately 70% of SP remains intact after 5 hours of perfusion, with SP(1-9) identified as a major metabolite alongside SP(3-11) and SP(5-11) [2] [5]. ACE, localized to the luminal membrane of BBB endothelial cells, hydrolyzes SP into SP(1-9) as a minor pathway, while its primary action yields SP(1-7) [2] [8]. MMP-9 activity at the BBB increases during neuroinflammation, enhancing SP(1-9) generation [9]. The BBB thus acts as a metabolic filter, with SP(1-9) formation occurring via:

  • Surface-Limited Hydrolysis: Enzymes like ACE and MMP-9 anchored to endothelial membranes cleave circulating SP before transcytosis.
  • Non-Saturable Metabolism: SP(1-9) production remains linear across physiological concentrations (100 nM–10 μM), indicating non-saturable kinetics [2].
  • Competitive Inhibition: SP(1-9) accumulation decreases in the presence of SP(2-11), suggesting overlapping enzyme specificity [8].

Table 2: BBB Peptidases Involved in SP(1-9) Metabolism

PeptidaseSubcellular LocalizationSP Fragment PreferenceRegulation in Disease
ACELuminal MembraneSP(1-7) > SP(1-9)Upregulated in Hypertension
MMP-9Basolateral SecretionSP(1-9)Induced by Neuroinflammation
NEPCytosol & MembraneSP(1-7)Downregulated in Brain Injury
Dipeptidyl Peptidase IVLuminal MembraneSP(3-11)Unchanged

Tissue-Specific Expression of Enzymes Catalyzing Substance P (1-9) Formation

The generation of SP(1-9) varies across tissues due to differential enzyme expression:

  • Brain: Microglia and astrocytes express MMP-9 during neuroinflammatory responses, favoring SP(1-9) production. The substantia nigra and basal ganglia show high ACE activity but low SP(1-9) yield due to dominant SP(1-7) formation [3] [9].
  • Lung: Pulmonary endothelial ACE and mast cell MMP-9 drive SP(1-9) accumulation, particularly in asthma and bronchitis. SP(1-9) amplifies bronchoconstriction by activating MRGPRX2 receptors on mast cells [4] [6].
  • Intestine: Enterochromaffin cells express membrane-bound NEP, but MMP-9 from immune cells generates SP(1-9) in inflammatory bowel disease. This fragment modulates neurogenic inflammation via NK1 receptor-independent pathways [3] [7].
  • Immune Cells: Macrophages and dendritic cells upregulate MMP-9 during activation, converting SP into SP(1-9) at inflammation sites. This fragment then recruits neutrophils via IL-8 secretion [3] [7].

Enzyme expression is modulated by cytokines: TNF-α induces MMP-9 in astrocytes, while TGF-β suppresses ACE in endothelia [3] [9].

Table 3: Tissue-Specific Enzyme Activity for SP(1-9) Generation

Tissue/Cell TypeDominant EnzymeSP(1-9) AbundanceBiological Consequence
BBB EndotheliumACE, MMP-9ModerateRegulates Neuropeptide Influx
Pulmonary Mast CellsMMP-9HighBronchoconstriction, Cytokine Release
Gut MucosaMMP-9, NEPLow (Inflammation: High)Neurogenic Inflammation Amplification
MicrogliaMMP-9High (If Activated)Neutrophil Recruitment, Oxidative Stress

Temporal Dynamics of Fragment Generation in Neuroinflammatory Contexts

SP(1-9) generation exhibits distinct temporal patterns during inflammation:

  • Acute Phase (0–4 hours): Mast cell degranulation and MMP-9 release rapidly convert SP into SP(1-9). This fragment activates MRGPRX2 on mast cells, creating a feedforward loop that amplifies histamine and IL-6 release [4] [6]. In traumatic brain injury (TBI), SP extravasation precedes a 3-fold rise in SP(1-9) within 1 hour, exacerbating blood-brain barrier leakage [9].
  • Subacute Phase (4–24 hours): Astrocyte-derived MMP-9 sustains SP(1-9) production, correlating with peak neutrophil infiltration. In rheumatoid arthritis, synovial fluid SP(1-9) levels rise 8-fold by 12 hours post-inflammation onset [3] [9].
  • Chronic Phase (>24 hours): ACE dysregulation prolongs SP(1-9) accumulation in neurodegenerative conditions. Alzheimer’s disease models show persistent SP(1-9) in the hippocampus, where it potentiates glutamate excitotoxicity via NK1 receptor crosstalk [8] [9].

SP(1-9)’s stability (half-life >30 minutes in plasma vs. <5 minutes for intact SP) allows it to exert prolonged effects. During COVID-19-related cytokine storms, SP(1-9) synergizes with SARS-CoV-2 to trigger IL-17A secretion from mesenteric adipocytes, linking neurogenic and systemic inflammation [6] [9].

Table 4: Temporal Dynamics of SP(1-9) in Disease Models

Time Post-InjurySP(1-9) Level ChangeKey Enzymes ActivePathophysiological Role
0–1 hour3-fold increaseMast cell MMP-9Mast Cell Degranulation, Vasodilation
1–4 hours6-fold increaseEndothelial ACE, MMP-9BBB Disruption, Neutrophil Adhesion
4–12 hours8-fold increaseAstrocytic MMP-9IL-8/CXCL2 Secretion, Oxidative Burst
>24 hoursSustained elevationMacrophage MMP-9Chronic Fibrosis, Glial Activation

Concluding Remarks

Substance P (1-9) exemplifies the functional significance of neuropeptide fragments in health and disease. Its generation via tissue-specific peptidases and dynamic regulation during inflammation positions it as a critical modulator of neuroimmune crosstalk. Targeting its production pathways (e.g., MMP-9 inhibition) offers novel therapeutic opportunities for conditions ranging from asthma to neurodegenerative disorders.

Properties

CAS Number

57468-17-4

Product Name

Substance P (1-9)

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid

Molecular Formula

C52H77N15O12

Molecular Weight

1104.3 g/mol

InChI

InChI=1S/C52H77N15O12/c53-24-8-7-17-36(63-49(77)39-18-10-26-66(39)50(78)33(54)16-9-25-59-52(57)58)51(79)67-27-11-19-40(67)48(76)62-35(21-23-42(56)69)45(73)61-34(20-22-41(55)68)46(74)65-38(29-32-14-5-2-6-15-32)47(75)64-37(44(72)60-30-43(70)71)28-31-12-3-1-4-13-31/h1-6,12-15,33-40H,7-11,16-30,53-54H2,(H2,55,68)(H2,56,69)(H,60,72)(H,61,73)(H,62,76)(H,63,77)(H,64,75)(H,65,74)(H,70,71)(H4,57,58,59)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

FVHHQLNFRHVTSN-TZPCGENMSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O

Synonyms

substance P (1-9)

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.